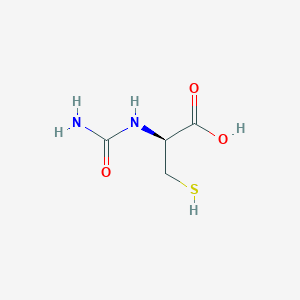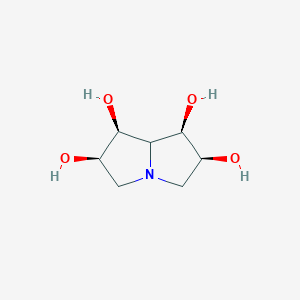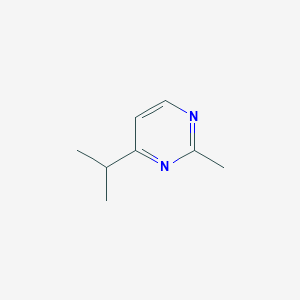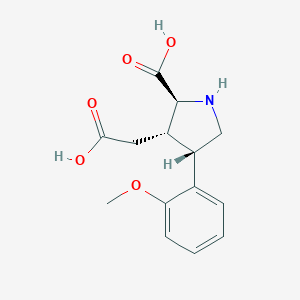
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPAA is a derivative of the amino acid proline and has been shown to have anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and immune responses. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid inhibits the activation of this pathway by preventing the degradation of IκBα, a protein that inhibits the activation of NF-κB. This leads to a decrease in the production of pro-inflammatory cytokines and a reduction in inflammation.
Biochemische Und Physiologische Effekte
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has also been shown to reduce the levels of inflammatory markers, such as C-reactive protein and interleukin-1β, in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in lab experiments is its high solubility in water, which allows for easy administration and dosing. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is also stable under physiological conditions, which makes it suitable for in vivo studies. However, one limitation of using 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid is its relatively low potency compared to other anti-inflammatory and analgesic drugs.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid. One potential application is in the treatment of cancer, as 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to inhibit the growth of cancer cells in vitro. Another potential application is in the treatment of neurodegenerative diseases, as 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease. Further studies are needed to elucidate the full potential of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid in these and other disease states.
Synthesemethoden
The synthesis of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid involves the reaction of 2-methoxybenzaldehyde with proline ethyl ester in the presence of a catalytic amount of acetic acid. The resulting product is then hydrolyzed to yield 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid. This method has been optimized to produce high yields of 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid and has been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid has also been shown to have analgesic effects by modulating the activity of opioid receptors in the brain.
Eigenschaften
CAS-Nummer |
132785-33-2 |
|---|---|
Produktname |
4-(2-Methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid |
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
(2S,3S,4S)-3-(carboxymethyl)-4-(2-methoxyphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-20-11-5-3-2-4-8(11)10-7-15-13(14(18)19)9(10)6-12(16)17/h2-5,9-10,13,15H,6-7H2,1H3,(H,16,17)(H,18,19)/t9-,10+,13-/m0/s1 |
InChI-Schlüssel |
RPYRLXFYICBMOZ-CWSCBRNRSA-N |
Isomerische SMILES |
COC1=CC=CC=C1[C@H]2CN[C@@H]([C@H]2CC(=O)O)C(=O)O |
SMILES |
COC1=CC=CC=C1C2CNC(C2CC(=O)O)C(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1C2CNC(C2CC(=O)O)C(=O)O |
Andere CAS-Nummern |
132785-33-2 |
Synonyme |
4-(2-methoxyphenyl)-2-carboxy-3-pyrrolidineacetic acid MFPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



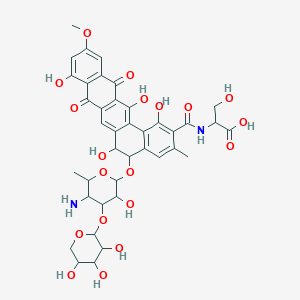
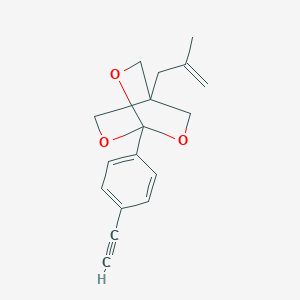
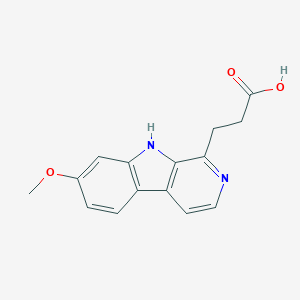
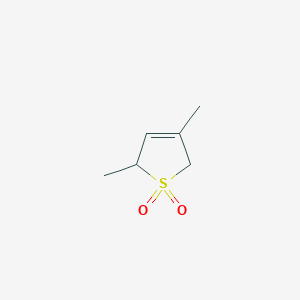
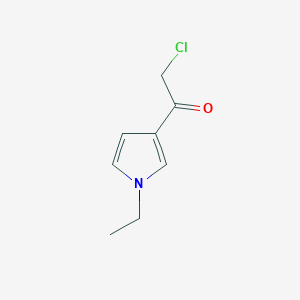
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
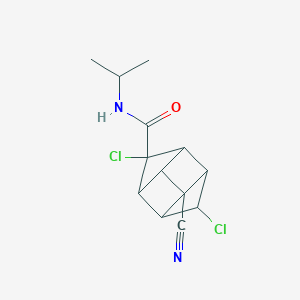
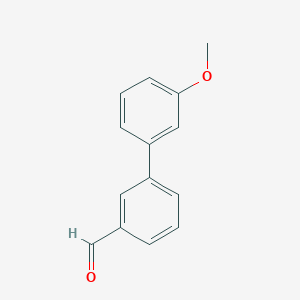
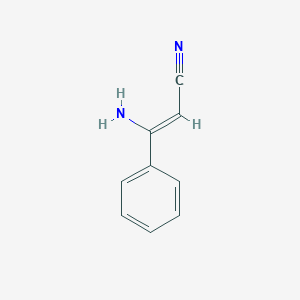
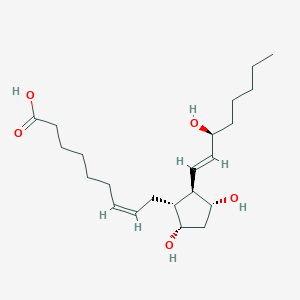
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)
